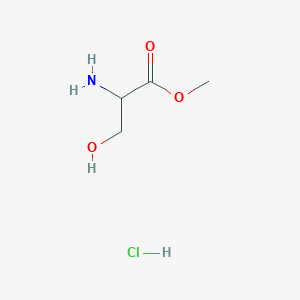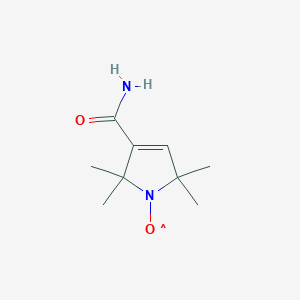![molecular formula C20H29N5O11 B015981 [N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide CAS No. 180152-82-3](/img/structure/B15981.png)
[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide
描述
N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide is a chemical derivative of diethylenetriaminepentaacetic acid (DTPA), known for its complexing and chelating properties, particularly with lanthanide ions. It has relevance in various fields such as bioconjugation, medical imaging, and as a component in the synthesis of targeted therapeutics.
Synthesis Analysis
The synthesis involves the modification of DTPA to introduce a maleimidoethyl group, enhancing its ability for specific conjugation with biomolecules through thiol groups. This modification is crucial for applications requiring targeted binding without affecting the biological activity of the conjugated molecules (Ali & Quadri, 1996).
Molecular Structure Analysis
The molecular structure of this derivative incorporates both the complexing capabilities of DTPA and the reactive maleimido group. The presence of maleimido allows for selective conjugation, while the DTPA backbone ensures strong chelation with metal ions. This dual functionality is crucial for creating highly specific and stable bioconjugates.
Chemical Reactions and Properties
N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide reacts specifically with sulfhydryl groups, forming stable thioether bonds. This property is utilized in bioconjugation, allowing for the targeted attachment of various biomolecules, such as antibodies or peptides, without compromising their biological function.
Physical Properties Analysis
The compound's physical properties, such as solubility and stability, are influenced by the DTPA backbone and the maleimidoethyl group. The solubility in aqueous and organic solvents is determined by the polar carboxylic acid groups and the overall molecular conformation, which is crucial for its application in biological systems.
Chemical Properties Analysis
The chelating ability of N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide is a key chemical property, allowing for the formation of stable complexes with metal ions. This is essential for applications in medical imaging, where it can be used to chelate radioisotopes for diagnostic purposes.
科学研究应用
Nuclear Imaging Techniques
N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide, as part of the broader category of diethylenetriaminepentaacetic acid (DTPA) derivatives, has been pivotal in the development of nuclear imaging techniques. These methods, such as 99mTc-labeled DTPA galactosyl human serum albumin scintigraphy and hepatobiliary scintigraphy, are noninvasive and offer quantitative information on liver function. These are crucial in assessing hepatic function for liver surgery and transplantation pre- and post-operatively (de Graaf et al., 2010).
Radiopharmaceutical Development
The search for new and improved radiolabeling methods for monoclonal antibodies has led to the utilization of bifunctional chelates like DTPA, of which N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide is a derivative. This approach has facilitated the development of targeted therapeutic radiopharmaceuticals, enhancing the treatment efficacy of various diseases, including cancers (Hiltunen, 1993).
Decorporation of Radioactive Materials
In addressing the challenge of decorporation of plutonium, americium, and thorium from human bodies, studies have shown that DTPA and its derivatives, including N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide, are effective. These compounds enhance the excretion of these radioactive materials, contributing significantly to radiation safety and therapy (Stradling, 1994).
Environmental Biogeochemistry
The role of DTPA and its derivatives in environmental biogeochemistry, particularly in the disposal of chelated radioactive wastes, has been a subject of significant research. The study on the environmental behavior of these chelating agents highlights their strong complexation with radionuclides, influencing the migration rates of radionuclides from disposal sites and suggesting the need for pretreatment strategies to mitigate environmental impact (Means & Alexander, 1981).
属性
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O11/c26-14(21-3-4-25-15(27)1-2-16(25)28)9-23(11-18(31)32)7-5-22(10-17(29)30)6-8-24(12-19(33)34)13-20(35)36/h1-2H,3-13H2,(H,21,26)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDIQDVCYXIARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444224 | |
| Record name | N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide | |
CAS RN |
180152-82-3 | |
| Record name | N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















